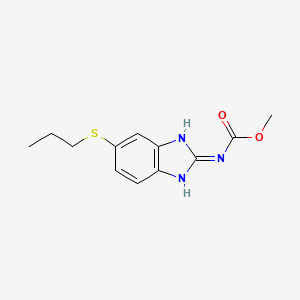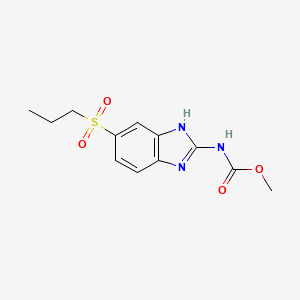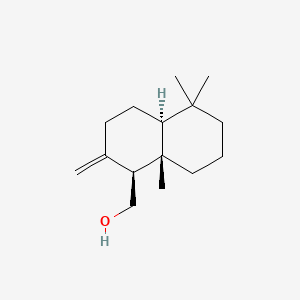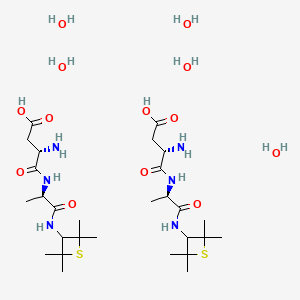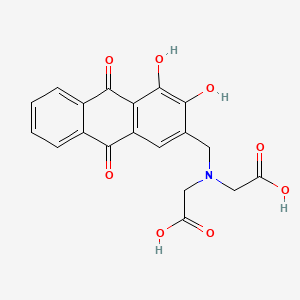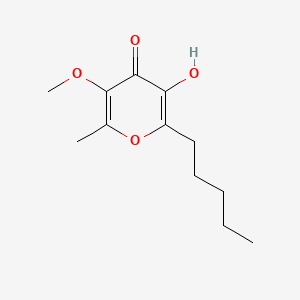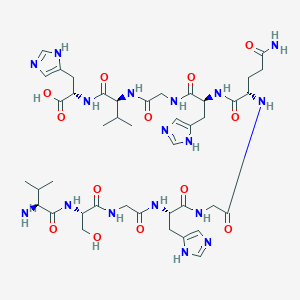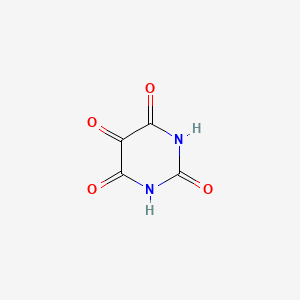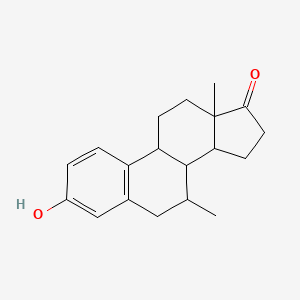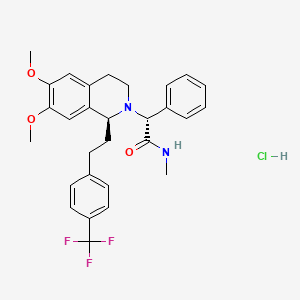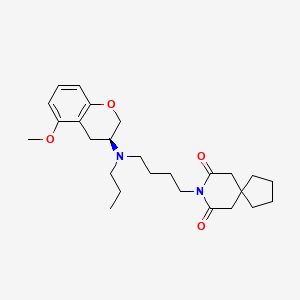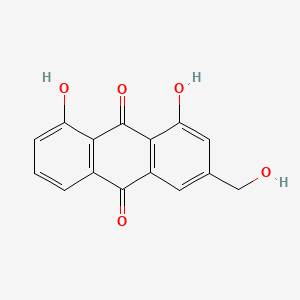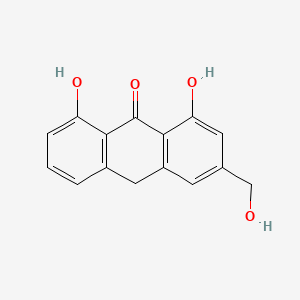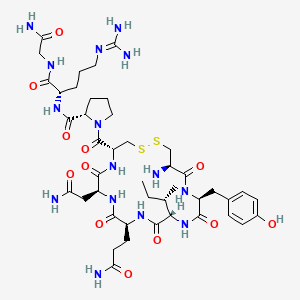
精氨酸加压素
描述
精氨酸加压素是一种由鸟类下丘脑分泌的激素,在受到压力时分泌。 它是哺乳动物激素精氨酸加压素的同系物,参与压力反应,与促肾上腺皮质激素释放因子一起发挥作用 。 精氨酸加压素在维持渗透压方面起着关键作用,并作为一种抗利尿激素发挥作用 .
科学研究应用
精氨酸加压素具有广泛的科学研究应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究其在鸟类压力反应和渗透调节中的作用。
医学: 探索其在治疗与水平衡和压力相关的疾病方面的潜在治疗应用。
作用机制
精氨酸加压素通过与靶细胞中特异性受体结合而发挥其作用。它主要作用于肾脏以促进水的重吸收,从而维持渗透压。分子靶标包括加压素受体,其激活涉及环腺苷酸 (cAMP) 和蛋白激酶 A (PKA) 的信号通路。 这些通路导致水通道 (水通道蛋白) 插入细胞膜,促进水的重吸收 .
生化分析
Biochemical Properties
Argiprestocin interacts with various enzymes, proteins, and other biomolecules. It is involved in the stress response along with corticotropin-releasing factor
Cellular Effects
Argiprestocin has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Argiprestocin are still being explored.
Molecular Mechanism
The molecular mechanism of Argiprestocin is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
合成路线和反应条件
精氨酸加压素可以通过固相肽合成 (SPPS) 合成,这是一种常用的肽合成方法。合成涉及将氨基酸逐步添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常包括使用保护基来防止不需要的副反应,以及使用偶联试剂促进肽键形成 .
工业生产方法
精氨酸加压素的工业生产涉及大规模 SPPS,然后进行纯化过程,例如高效液相色谱 (HPLC),以确保高纯度。 最终产品然后冻干以获得稳定的粉末形式 .
化学反应分析
反应类型
精氨酸加压素会经历各种化学反应,包括:
氧化: 这种反应可能发生在含硫氨基酸上,导致形成二硫键。
还原: 使用还原剂可以将二硫键还原回硫醇基团。
常用试剂和条件
氧化: 过氧化氢或碘可用作氧化剂。
还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 是常见的还原剂。
主要形成的产物
相似化合物的比较
类似化合物
精氨酸加压素: 一种具有类似抗利尿特性的哺乳动物激素。
催产素: 另一种神经垂体激素,具有结构相似性但生理作用不同。
异加压素: 一种鱼类激素,在渗透调节中具有类似的功能
精氨酸加压素的独特性
精氨酸加压素在鸟类中既是抗利尿激素,又是压力反应介质,这使其独一无二。 它调节水平衡和对压力的反应能力使其成为内分泌学和生理学研究中的一种宝贵化合物 .
属性
CAS 编号 |
113-80-4 |
|---|---|
分子式 |
C45H68F3N15O14S2 |
分子量 |
1164.2 g/mol |
IUPAC 名称 |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N15O12S2.C2HF3O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;3-2(4,5)1(6)7/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-,30-,34-;/m0./s1 |
InChI 键 |
MWMKKDDWBHXINT-JLDWLUOQSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
外观 |
Solid powder |
Key on ui other cas no. |
9034-50-8 |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
CYIQNCPRG |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(8-Arginine)Oxytocin 3 Isoleucyl Vasopressin 3-Isoleucyl Vasopressin Arginine Oxytocin Arginine Vasotocin Argiprestocin Argiprestocine Isoleucyl Vasopressin Non-Mammalian Vasopressin Oxytocin, Arginine Vasopressin, 3-Isoleucyl Vasopressin, Isoleucyl Vasopressin, Non Mammalian Vasopressin, Non-Mammalian Vasotocin Vasotocin, Arginine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of arginine vasotocin?
A1: Arginine vasotocin has the molecular formula C46H65N13O12S2 and a molecular weight of 1048.24 g/mol.
Q2: How does the structure of arginine vasotocin compare to arginine vasopressin?
A2: AVT and AVP share a similar structure, both being nonapeptides. The key difference lies in position 8, where AVT has isoleucine and AVP has phenylalanine. [] This seemingly small structural variation leads to differences in their receptor binding affinities and biological activities. []
Q3: How does modifying the structure of arginine vasotocin affect its activity?
A3: Modifications at positions 4 and 8 of AVT have been shown to influence its selectivity for different physiological effects. For instance, [d‐Arg8]‐vasotocin analogues exhibited antidiuretic properties without affecting sodium excretion. [] Additionally, substituting cysteine with 3-mercaptopropanoic acid at the N-terminus increased both anovulatory and antidiuretic activity. []
Q4: What are the primary physiological roles of arginine vasotocin in birds?
A4: AVT plays a crucial role in osmoregulation, stress response, and reproductive processes in birds. [, ] It influences water reabsorption in the kidneys, stimulates the release of corticosterone during stress, and modulates reproductive behaviors. [, , , ]
Q5: How does arginine vasotocin interact with its receptors to exert its effects?
A5: AVT binds to specific G protein-coupled receptors, primarily V1 and V2 receptors, leading to downstream signaling cascades. [, , ] These cascades can activate various enzymes and second messengers, ultimately resulting in physiological responses like vasoconstriction, water reabsorption, and hormone release. [, , , ]
Q6: What is the role of arginine vasotocin in osmoregulation in birds?
A6: AVT acts on the kidneys to increase water reabsorption, thereby conserving water and maintaining osmotic balance. [, ] It achieves this by increasing the permeability of collecting ducts to water. [, ] This effect is crucial for birds, especially in arid environments. [, ]
Q7: What role does arginine vasotocin play in the stress response in birds?
A7: AVT is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the stress response. [] Stressful stimuli can trigger AVT release, which then stimulates the release of corticosterone from the adrenal glands. [] This hormonal cascade prepares the body to cope with the stressor. []
Q8: Does arginine vasotocin interact with other hormones in regulating physiological processes?
A8: Yes, AVT exhibits complex interactions with other hormones like corticosterone, prolactin, and those involved in the hypothalamic-pituitary-thyroid (HPT) axis. [] These interactions suggest a coordinated hormonal network for regulating stress response, osmoregulation, and metabolism in birds. []
Q9: Could arginine vasotocin or its analogs have therapeutic potential?
A9: While AVT itself is not used clinically, research on synthetic analogs with modified structures and activities is ongoing. [] These analogs hold promise for developing treatments for conditions like diabetes insipidus, hyponatremia, and potentially even certain reproductive disorders. []
Q10: What are the challenges in developing arginine vasotocin analogs for therapeutic use?
A10: Challenges include optimizing their selectivity for specific receptor subtypes to minimize off-target effects and improving their pharmacokinetic properties for better bioavailability and duration of action. [] Additionally, ensuring their safety and tolerability in humans would be paramount. []
Q11: What are some of the key techniques used to study arginine vasotocin and its effects?
A11: Researchers employ a variety of methods including: * Radioimmunoassay (RIA): To measure AVT levels in biological samples. [, , , ] * High-performance liquid chromatography (HPLC): To purify and quantify AVT and its metabolites. [] * Immunohistochemistry: To visualize AVT-producing neurons and receptor distribution in the brain. [, ] * In vitro assays: To assess AVT effects on isolated tissues or cells, such as measuring water permeability in frog bladder epithelium. [, , , ] * In vivo studies: To investigate AVT effects in living animals, often using animal models to mimic human conditions. [, , , , , , ]
Q12: What are some promising areas for future research on arginine vasotocin?
A12: Future research could explore: * The precise mechanisms by which AVT influences specific behaviors, such as aggression and courtship. [, , ] * The potential for developing non-peptide AVT receptor agonists or antagonists with improved pharmacological properties. [] * The role of AVT in the pathogenesis of diseases and its potential as a therapeutic target in humans. [] * The impact of environmental factors on AVT production and function, and its implications for animal adaptation and conservation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


